2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034339-99-4
VCID: VC4360580
InChI: InChI=1S/C18H17NO4S/c1-21-16-4-2-3-5-17(16)22-11-18(20)19-10-14-6-7-15(23-14)13-8-9-24-12-13/h2-9,12H,10-11H2,1H3,(H,19,20)
SMILES: COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Molecular Formula: C18H17NO4S
Molecular Weight: 343.4

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

CAS No.: 2034339-99-4

Cat. No.: VC4360580

Molecular Formula: C18H17NO4S

Molecular Weight: 343.4

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide - 2034339-99-4

Specification

CAS No. 2034339-99-4
Molecular Formula C18H17NO4S
Molecular Weight 343.4
IUPAC Name 2-(2-methoxyphenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Standard InChI InChI=1S/C18H17NO4S/c1-21-16-4-2-3-5-17(16)22-11-18(20)19-10-14-6-7-15(23-14)13-8-9-24-12-13/h2-9,12H,10-11H2,1H3,(H,19,20)
Standard InChI Key KPNALBXPLHMIFS-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3

Introduction

The compound 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes methoxyphenoxy, thiophene, and furan moieties. These structural features suggest potential applications in medicinal chemistry, particularly in areas such as anti-inflammatory, antibacterial, or antifungal drug development.

Synthesis Pathway

While specific synthesis protocols for this compound are not directly available in the provided data, general synthetic methodologies for similar compounds involve:

  • Step 1: Synthesis of the methoxyphenoxy derivative through etherification of a phenol with methoxy reagents.

  • Step 2: Formation of the thiophene-furan moiety via cyclization reactions using thiophene precursors and furan aldehydes.

  • Step 3: Coupling of the methoxyphenoxy derivative with the thiophene-furan intermediate using acetamide functionalization.

Potential Applications

The structural complexity of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide suggests its utility in various fields:

  • Medicinal Chemistry:

    • The presence of thiophene and furan rings is common in bioactive molecules, indicating potential pharmacological activity.

    • Acetamide groups are known to enhance solubility and facilitate interaction with biological targets through hydrogen bonding.

  • Antibacterial and Antifungal Activity:

    • Compounds containing methoxy groups and aromatic heterocycles have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria .

  • Anti-inflammatory Potential:

    • Similar compounds have been studied for their inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .

Analytical Characterization

To confirm the structure and purity of 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, standard analytical techniques would be employed:

  • Spectroscopic Methods:

    • NMR (Proton and Carbon): To identify functional groups and confirm connectivity.

    • IR Spectroscopy: Detection of characteristic bonds such as C=O (amide), C-O (ether), and aromatic C=C bonds.

  • Mass Spectrometry (MS):

    • To determine the molecular weight and verify the molecular formula.

  • Chromatography (HPLC/LC-MS):

    • For purity assessment and separation from byproducts.

Research Findings on Related Compounds

Studies on structurally related molecules provide insights into possible activities:

  • Antioxidant Properties:

    • Methoxy-substituted compounds have shown significant free radical scavenging activity, attributed to their electron-donating nature .

  • Antibacterial Efficacy:

    • Thiophene-furan derivatives exhibit enhanced hydrophilicity due to methoxy groups, improving their interaction with bacterial membranes .

  • Anticancer Potential:

    • Similar heterocyclic compounds have demonstrated growth inhibition in cancer cell lines, suggesting potential cytotoxic effects .

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